Carvedilol phosphate monohydrate
Overview
Description
Carvedilol phosphate monohydrate is a pharmaceutical compound primarily used in the treatment of cardiovascular diseases such as hypertension, ischemic heart disease, and congestive heart failure. It is a non-selective beta-adrenergic antagonist that also blocks alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral vascular resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carvedilol phosphate monohydrate can be synthesized through a multi-step process involving the reaction of carvedilol with phosphoric acid. The synthesis typically involves the following steps:
Formation of Carvedilol Base: Carvedilol is synthesized by reacting 4-(2,3-epoxypropoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.
Phosphorylation: The carvedilol base is then reacted with phosphoric acid to form carvedilol phosphate.
Crystallization: The carvedilol phosphate is crystallized from an aqueous solution to obtain this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent composition.
Chemical Reactions Analysis
Types of Reactions: Carvedilol phosphate monohydrate undergoes various chemical reactions, including:
Oxidation: Carvedilol can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert carvedilol to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Carvedilol phosphate monohydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-adrenergic antagonists and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Mechanism of Action
Carvedilol phosphate monohydrate exerts its effects by blocking beta-1, beta-2, and alpha-1 adrenergic receptors. This leads to a decrease in heart rate and blood pressure, as well as vasodilation. The compound’s dual action on beta and alpha receptors makes it effective in treating heart failure and hypertension . The molecular targets include adrenergic receptors, and the pathways involved are related to the inhibition of the adrenergic nervous system, which reduces the release of noradrenaline .
Comparison with Similar Compounds
Propranolol: Another non-selective beta-adrenergic antagonist used for hypertension and anxiety.
Atenolol: A selective beta-1 adrenergic antagonist used for hypertension and angina.
Metoprolol: A selective beta-1 adrenergic antagonist used for hypertension and heart failure.
Uniqueness of Carvedilol Phosphate Monohydrate: this compound is unique due to its dual action on both beta and alpha receptors, which provides a broader therapeutic effect compared to selective beta-blockers like atenolol and metoprolol. This dual action makes it particularly effective in reducing peripheral vascular resistance and improving outcomes in heart failure patients .
Properties
CAS No. |
1196658-85-1 |
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Molecular Formula |
C24H31N2O9P |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate |
InChI |
InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2 |
InChI Key |
JAYBFQXVKDGMFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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